(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-9(14)4-6-13/h9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIULAFAKSYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone typically involves:
- Construction or procurement of the 3,5-dimethylisoxazole-4-carbonyl precursor.
- Functionalization of the piperidine ring, specifically at the 4-position with a hydroxyl group.
- Coupling of the isoxazole carbonyl moiety with the 4-hydroxypiperidine through amide bond formation.
This approach is consistent with synthetic routes reported for related isoxazole-piperidine amides in recent literature.
Preparation of the Isoxazole Carbonyl Intermediate
The isoxazole fragment, 3,5-dimethylisoxazol-4-yl carbonyl, can be prepared or sourced as its acid chloride or activated ester derivative for subsequent amide coupling. The isoxazole ring is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and appropriate β-dicarbonyl compounds or nitrile oxides.
- A typical method involves the formation of 3,5-dimethylisoxazole by cyclization of precursors such as 2,4-pentanedione with hydroxylamine derivatives under controlled conditions.
- The 4-position carbonyl is introduced by oxidation or by selective functional group transformation, enabling conversion to acid chloride or activated ester.
Synthesis of 4-Hydroxypiperidine
The 4-hydroxypiperidine moiety is prepared or obtained as a key amine component:
- 4-Hydroxypiperidine is commercially available or can be synthesized via selective hydroxylation of piperidine derivatives.
- Protection of the hydroxyl group may be employed during coupling steps to avoid side reactions, though direct coupling is feasible under mild conditions.
Amide Bond Formation (Key Coupling Step)
The critical step in the preparation is the formation of the amide bond between the isoxazole carbonyl and the 4-hydroxypiperidine nitrogen:
- Coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBT (1-Hydroxybenzotriazole) are employed to activate the carboxylic acid derivative of the isoxazole fragment.
- The reaction is typically conducted in polar aprotic solvents like DMF (Dimethylformamide) at room temperature.
- DIPEA (N,N-Diisopropylethylamine) or similar bases are added to scavenge the generated acid and promote coupling efficiency.
This methodology is supported by synthetic protocols for related amides in the literature, including the synthesis of isoxazole-piperidine derivatives.
Representative Synthetic Route and Conditions
| Step | Reactants & Intermediates | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 3,5-Dimethylisoxazole precursor | Cyclization with hydroxylamine derivatives | 3,5-Dimethylisoxazole core |
| 2 | Isoxazole derivative | Oxidation or functional group transformation | 3,5-Dimethylisoxazol-4-carboxylic acid or acid chloride |
| 3 | 4-Hydroxypiperidine | Commercial or synthesized via hydroxylation | 4-Hydroxypiperidine |
| 4 | 3,5-Dimethylisoxazol-4-carboxylic acid + 4-hydroxypiperidine | EDCI, HOBT, DIPEA, DMF, rt | This compound |
Detailed Research Findings and Notes
- The use of carbodiimide coupling agents (e.g., EDCI) in the presence of HOBT is crucial to minimize racemization and side reactions during amide bond formation.
- Reaction temperatures are generally maintained at room temperature to preserve the integrity of sensitive functional groups such as the isoxazole ring and the hydroxyl group on the piperidine.
- Purification of the final compound is commonly achieved by column chromatography or recrystallization, depending on the scale and purity requirements.
- Alternative coupling methods, such as the use of acid chlorides or activated esters, have been reported but may require stricter anhydrous conditions and careful control to avoid hydrolysis.
- The synthetic route may be adapted to introduce substituents or protective groups as needed for further functionalization or biological activity optimization.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Isoxazole core synthesis | Cyclization at 50–80°C | Hydroxylamine derivatives used |
| Oxidation/functionalization | Mild oxidants, alkaline hydrolysis | To obtain carboxylic acid or acid chloride |
| Amide coupling reagents | EDCI/HOBT with DIPEA | Room temperature, DMF solvent |
| Reaction time | 2–24 hours | Depends on scale and reagent purity |
| Purification | Column chromatography, recrystallization | Solvent systems vary (e.g., ethyl acetate/hexane) |
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural, physicochemical, and pharmacological distinctions.
Structural and Physicochemical Comparisons
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Hydrogen-Bonding Features | Crystallographic Data (if available) |
|---|---|---|---|---|
| (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone | 3,5-Dimethylisoxazole, 4-hydroxypiperidine | ~236.3 | Hydroxyl group enables O–H⋯O interactions | Not explicitly reported in evidence |
| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | 4-Chlorophenyl, 4-hydroxypiperidine | ~235.7 | Forms O–H⋯O chains in crystal packing | Orthorhombic Pca21; a=24.312 Å, b=6.1628 Å |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole, pyrazolo-pyrimidine | ~455.5 | Extended aromatic system for π-π stacking | Not reported |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | 4-Chlorophenylpiperazine, dimethylisoxazole | ~373.9 | Piperazine introduces basic N-atoms | Not reported |
Key Observations :
- Hydrogen-Bonding Capacity : The hydroxypiperidine group in the target compound and the 4-chlorophenyl analog enables intermolecular O–H⋯O hydrogen bonds, as demonstrated in the crystal structure of the latter . This contrasts with the piperazine-containing analog (from ), where basic nitrogen atoms may dominate interactions.
- Molecular Weight : The pyrazolo-pyrimidine derivative () has a significantly higher molecular weight (~455.5 g/mol), which may impact bioavailability compared to the target compound (~236.3 g/mol).
Pharmacological and Functional Comparisons
- The isoxazole ring may modulate selectivity for kinases or GPCRs .
- However, chlorine substituents may also increase toxicity risks.
- Pyrazolo-Pyrimidine Hybrid (): The extended aromatic system in this compound likely enhances binding to ATP pockets in kinases, as pyrazolo-pyrimidines are known kinase inhibitors (e.g., Src family kinases).
Crystallographic and Stability Insights
- The 4-chlorophenyl analog () crystallizes in an orthorhombic system (Pca21) with intermolecular O–H⋯O hydrogen bonds forming chains along the c-axis. This contrasts with the target compound, where the absence of a chlorophenyl group may reduce halogen bonding but retain hydroxyl-driven interactions.
Biologische Aktivität
(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the classes of isoxazoles and piperidines. It has garnered attention in scientific research due to its potential biological activities, particularly in drug discovery and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
The compound has been studied for its interactions with various biological targets, including PARP1 (poly(ADP-ribose) polymerase 1) and BRD4 (bromodomain-containing protein 4). These interactions suggest that it could play a role in regulating cellular processes such as DNA repair and gene expression, which are crucial for cancer therapy and other diseases.
Target Proteins
| Target Protein | Role in Biology |
|---|---|
| PARP1 | DNA repair |
| BRD4 | Gene expression regulation |
Pharmacological Properties
Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and cytotoxic properties. These effects have been observed in various in vitro and in vivo studies:
- Anti-inflammatory : The compound has shown potential in reducing inflammation markers in animal models.
- Antimicrobial : It has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Cytotoxicity : Studies have reported its ability to inhibit the growth of cancer cell lines.
Dosage Effects
The biological effects of this compound vary significantly with dosage. Lower doses may yield beneficial effects, while higher doses can lead to toxicity. Research has established a no-observed-adverse-effect level (NOAEL) of 100 mg/kg body weight/day in short-term studies with rats, indicating a safety threshold for potential therapeutic use .
Toxicological Evaluations
A notable study evaluated the toxicological profile of related compounds incorporating the isoxazole moiety. The findings indicated that these compounds were not mutagenic or clastogenic and exhibited a favorable safety profile at specified doses . This suggests that this compound may also possess a low toxicity risk.
Antimicrobial Activity
In a comparative study of various synthesized compounds, those containing the isoxazole structure showed significant antimicrobial activity against resistant strains. The results indicated that certain derivatives had comparable or superior efficacy to existing antibiotics .
Cytotoxicity Against Cancer Cells
Research has highlighted the compound's ability to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. This effect is attributed to its interaction with BRD4, leading to altered expression of oncogenes such as c-MYC.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via refluxing precursors in ethanol, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture. Key intermediates are monitored using NMR and IR spectroscopy to confirm functional group integrity at each stage. For example, reflux conditions (2–10 hours) and solvent selection (e.g., ethanol, n-butanol) are critical for yield optimization .
- Example Protocol :
| Step | Reagents/Conditions | Monitoring Technique |
|---|---|---|
| 1 | Ethanol reflux, 2–10 h | TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) |
| 2 | Recrystallization (DMF-EtOH) | NMR (structural confirmation) |
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : X-ray crystallography provides definitive 3D structural data, while ¹H/¹³C NMR resolves proton environments and carbon frameworks. IR spectroscopy validates carbonyl (C=O) and hydroxyl (O-H) groups. For instance, X-ray studies of analogous isoxazole-piperidine hybrids confirm bond angles and torsional strain .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distribution to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to biological targets like kinases or GPCRs. These methods help prioritize synthetic analogs for in vitro testing .
Q. What experimental designs evaluate the environmental fate of this compound?
- Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) assess:
- Partition coefficients (log P) to predict bioaccumulation.
- Abiotic degradation under UV light or varying pH.
- Biotic transformation via microbial assays.
Data from such studies inform ecological risk assessments and regulatory guidelines .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Methodological Answer : Discrepancies between NMR predictions and observed peaks are addressed via:
- Variable Temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Cross-validation with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent screening (e.g., switching from ethanol to DMF for polar intermediates).
- Catalyst optimization (e.g., KOH vs. NaOH in cyclization steps).
- Process automation (e.g., continuous flow reactors for exothermic reactions) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) are analyzed via:
- Dose-response curve normalization to account for assay-specific parameters (e.g., ATP concentration).
- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics.
- Meta-analysis of structural analogs to identify SAR trends .
Environmental and Stability Studies
Q. What protocols assess hydrolytic stability under physiological conditions?
- Methodological Answer : Accelerated stability testing includes:
- pH-varied buffers (pH 1–10) at 37°C, sampled at 0, 24, 48 hours.
- HPLC-MS monitoring of degradation products (e.g., piperidine ring cleavage).
- Kinetic modeling to extrapolate shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
